In-Depth Technical Guide: Discovery and Synthesis of Galunisertib (LY2157299), a TGF-β Receptor I Kinase Inhibitor
In-Depth Technical Guide: Discovery and Synthesis of Galunisertib (LY2157299), a TGF-β Receptor I Kinase Inhibitor
A Note on Nomenclature: Initial searches for "LY215890" revealed conflicting information, with sources identifying it as both an antibacterial agent and a Transforming Growth Factor-beta (TGF-β) inhibitor. Further investigation clarified that LY215890 is a cephem antibiotic, while the TGF-β inhibitor developed by Eli Lilly is designated as LY2157299, with the non-proprietary name Galunisertib. Given the user's request for information on signaling pathways, a topic highly relevant to cancer therapeutics, this guide will focus on Galunisertib (LY2157299), assuming it to be the compound of interest.
Executive Summary
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by Eli Lilly and Company, Galunisertib has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Galunisertib. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.
Discovery and Lead Optimization
The discovery of Galunisertib stemmed from a focused effort to develop small molecule inhibitors of the TGF-β signaling pathway, which is known to play a crucial role in tumor progression, metastasis, and immune evasion.[1][2] The development program at Eli Lilly screened a large library of small molecule inhibitors using a TGF-β-dependent cell-based assay.[3]
Promising compounds were further evaluated for their ability to inhibit the autophosphorylation of the isolated human TGF-βRI kinase domain.[3] This screening cascade led to the identification of a diheteroaryl-substituted pyrazole, LY364947, as a potent inhibitor with an IC50 of 51 nM.[3] Subsequent structure-activity relationship (SAR) studies and optimization of the dihydropyrrolopyrazole series led to the discovery of Galunisertib (LY2157299), an orally bioavailable inhibitor with an improved kinase selectivity profile.[3][4]
Chemical Synthesis
Galunisertib, with the chemical formula C22H19N5O, is synthesized via a four-step convergent approach.[4][5] The IUPAC name for Galunisertib is 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide.[4]
While a detailed, step-by-step protocol with specific reagents and conditions is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. The synthesis culminates in the formation of the dihydropyrrolopyrazole core linked to the quinoline-6-carboxamide moiety.
Mechanism of Action and Signaling Pathway
Galunisertib exerts its therapeutic effect by selectively inhibiting the serine/threonine kinase activity of TGF-βRI (ALK5).[1][6] This inhibition is competitive with ATP, as Galunisertib binds to the ATP-binding site of the TGF-βRI kinase domain.[4]
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands (TGF-β1, -β2, and -β3) to the TGF-β receptor II (TGF-βRII).[7] This binding recruits and phosphorylates TGF-βRI, leading to the activation of its kinase domain. Activated TGF-βRI then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[2][8] Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[9]
By inhibiting the kinase activity of TGF-βRI, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway.[1][2][8]
Quantitative Data
Table 1: In Vitro Enzymatic and Cell-Based Activity of Galunisertib
| Target/Assay | Result Type | Value | Reference |
| TGF-βRI (ALK5) | IC50 | 56 nM | [10][11] |
| TGF-βRI (ALK5) | IC50 | 172 nM | [12] |
| TGF-βRI (ALK5) (autophosphorylation) | IC50 | 51 nM | [4] |
| TGF-βRI | Ki | 86 nM | [4] |
| ALK4/ACVR1B | IC50 | 77.7 nM | [12] |
| TGF-βRII (binding) | IC50 | 430 nM | [4] |
| TGF-β ligand (SMAD2/3 reporter) | IC50 | 221 nM | [4] |
| BMP ligand (SMAD1/5/8 reporter) | IC50 | >10,000 nM | [4] |
| 4T1-LP pSMAD activity | IC50 | 1.77 µM | [4] |
| EMT6-LM2 pSMAD activity | IC50 | 0.89 µM | [4] |
| Mv1Lu p3TP-Lux reporter | IC50 | 0.25 µM | [4] |
| NIH3T3 proliferation (TGF-β stimulated) | IC50 | 0.396 µM | [4] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Galunisertib
| Parameter | Species/Model | Value | Reference |
| Dosing Regimen (clinical) | Human | 150 mg BID, 14 days on/14 days off | [3] |
| Dosing (preclinical) | Mouse (4T1 xenograft) | 75 mg/kg BID, oral | [4][13] |
| Therapeutic Window (predicted) | Human | Up to 300 mg/day | [14] |
Experimental Protocols
TGF-βRI Kinase Inhibition Assay (Autophosphorylation)
This assay measures the ability of a compound to inhibit the autophosphorylation of the TGF-βRI kinase domain.
Detailed Methodology:
-
A constitutively active mutant of the TGF-βRI kinase domain (T204D) is used to enhance the sensitivity of the assay.[4]
-
The kinase is incubated with varying concentrations of Galunisertib.
-
The kinase reaction is initiated by the addition of a substrate (e.g., casein) and [γ-33P]ATP.[10]
-
After incubation, the reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is measured, typically using a filter binding assay and scintillation counting.
-
The concentration of Galunisertib that inhibits 50% of the kinase activity (IC50) is determined.
pSMAD2 ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of phosphorylated SMAD2 in cell lysates or peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker of TGF-βRI inhibition.[6][8]
Detailed Methodology:
-
Cells are treated with TGF-β1 in the presence or absence of Galunisertib.
-
Cell lysates are prepared using a suitable lysis buffer. For in vivo studies, PBMCs are isolated from blood samples.[6]
-
An ELISA plate is coated with a capture antibody that binds to total SMAD2/3.
-
Cell lysates or PBMC extracts are added to the wells.
-
A detection antibody specific for the phosphorylated form of SMAD2 is added.
-
An enzyme-conjugated secondary antibody that binds to the detection antibody is then added.
-
A colorimetric substrate is added, and the absorbance is measured using a plate reader.
-
The levels of pSMAD2 are normalized to the levels of total SMAD2, which is measured in a parallel ELISA using a detection antibody for total SMAD2.[6]
In Vivo Tumor Xenograft Model (4T1)
This model is used to evaluate the anti-tumor efficacy of Galunisertib in an immunocompetent mouse model of breast cancer.
Detailed Methodology:
-
4T1 murine breast cancer cells are injected into the mammary fat pad of female Balb/c mice.[1][15]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
Galunisertib is administered orally, typically twice daily (BID), at a specified dose (e.g., 75 mg/kg).[1][13] The control group receives the vehicle.
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, tumors and lungs are harvested to assess primary tumor growth and metastasis.
Cell Migration Assay (U87MG)
This assay assesses the effect of Galunisertib on the migration of U87MG human glioblastoma cells, a process often promoted by TGF-β.[4][13]
Detailed Methodology:
-
U87MG cells are seeded in the upper chamber of a transwell insert.
-
The lower chamber contains media with or without TGF-β1 as a chemoattractant.
-
Galunisertib is added to the upper chamber at various concentrations.
-
After incubation, non-migrated cells on the upper surface of the insert are removed.
-
Cells that have migrated to the lower surface are fixed, stained, and counted.
-
The inhibition of migration is calculated relative to the TGF-β1-stimulated control.
Conclusion
Galunisertib (LY2157299) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. Its discovery and development have provided a valuable tool for investigating the role of TGF-β signaling in cancer and have shown promise as a potential therapeutic agent. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.
References
- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 924898-09-9|4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide hydrate|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
